molecular formula C6H6N2O5S B8540185 3-Amino-2-nitrobenzene-1-sulfonic acid CAS No. 140638-29-5

3-Amino-2-nitrobenzene-1-sulfonic acid

Cat. No.: B8540185
CAS No.: 140638-29-5
M. Wt: 218.19 g/mol
InChI Key: UVSUQUOUHQHYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-nitrobenzene-1-sulfonic acid is a nitro-substituted aromatic sulfonic acid derivative characterized by the presence of three functional groups: an amino (-NH₂) group at position 3, a nitro (-NO₂) group at position 2, and a sulfonic acid (-SO₃H) group at position 1 on the benzene ring. This arrangement imparts unique electronic and steric properties, making it relevant in synthetic chemistry, particularly as an intermediate in dye synthesis, pharmaceuticals, or polymer precursors.

Properties

CAS No.

140638-29-5

Molecular Formula

C6H6N2O5S

Molecular Weight

218.19 g/mol

IUPAC Name

3-amino-2-nitrobenzenesulfonic acid

InChI

InChI=1S/C6H6N2O5S/c7-4-2-1-3-5(14(11,12)13)6(4)8(9)10/h1-3H,7H2,(H,11,12,13)

InChI Key

UVSUQUOUHQHYGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)O)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituent positions, functional groups, and molecular weights of 3-amino-2-nitrobenzene-1-sulfonic acid with related compounds:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Applications
This compound -NH₂ (3), -NO₂ (2), -SO₃H (1) Amino, nitro, sulfonic acid ~234.19* Dyes, chemical synthesis
3-Amino-2-hydroxy-5-nitrobenzenesulphonic acid -NH₂ (3), -OH (2), -NO₂ (5), -SO₃H (1) Amino, hydroxyl, nitro, sulfonic acid 280.25 (monohydrate) Dye intermediates
3-Amino-N-(1H-imidazol-2-yl)benzenesulfonamide -NH₂ (3), -SO₂NH-(imidazolyl) Amino, sulfonamide, heterocyclic Not reported Medicinal chemistry
N-(2-Aminoethyl)-3-chlorobenzene-1-sulfonamide -Cl (3), -SO₂NH-(CH₂)₂NH₂ (1) Chloro, sulfonamide, aminoethyl Not reported Biochemical research
3-[(3-Methylbutan-2-yl)amino]benzene-1-sulfonamide -(CH(CH₃)CH₂CH₃)NH (3), -SO₂NH₂ (1) Branched alkylamino, sulfonamide 242.34 Potential drug candidates

*Calculated based on formula C₆H₆N₂O₅S.

Electronic and Reactivity Differences

  • Electron-Withdrawing Effects: The nitro group in this compound strongly deactivates the ring, making it less reactive toward electrophilic substitution compared to hydroxyl-containing analogs like 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid, where the -OH group is electron-donating .
  • Solubility : Sulfonic acids (e.g., the target compound) are highly water-soluble due to their acidic -SO₃H group, whereas sulfonamide derivatives (e.g., compounds in ) exhibit lower solubility but better membrane permeability, making them suitable for pharmaceutical applications.
  • Substituent Steric Effects: Branched alkylamino groups in compound introduce steric hindrance, reducing reaction rates in nucleophilic substitutions compared to the less hindered amino group in the target compound.

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